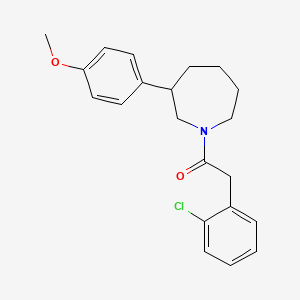
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as CMPE, is a synthetic compound that belongs to the class of aryl ketones. It has been extensively studied due to its potential use in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been shown to reduce the production of reactive oxygen species, which helps to protect cells from oxidative damage. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. One area of research could be to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Additionally, more studies could be conducted to investigate its potential use in the treatment of depression and anxiety disorders. Further research could also be conducted to investigate the potential use of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in the treatment of other diseases, such as epilepsy and chronic pain. Finally, more studies could be conducted to investigate the safety and toxicity of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves the reaction of 2-chloroacetophenone with 4-methoxyphenylazepane in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)21(24)14-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYZLSKWNZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)
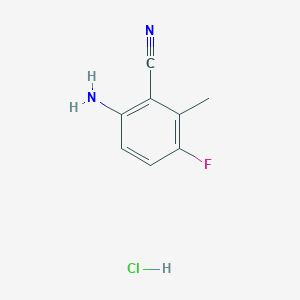
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
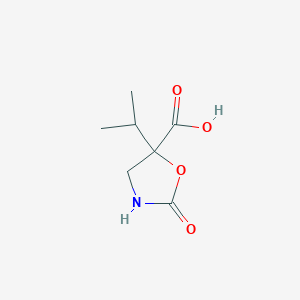

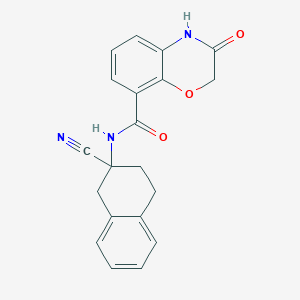
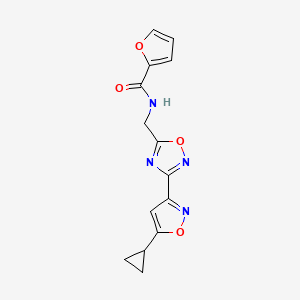
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
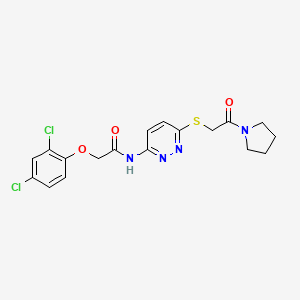

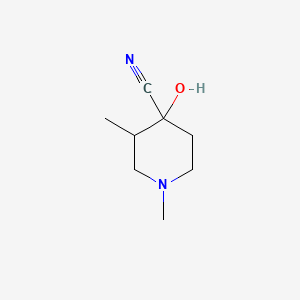
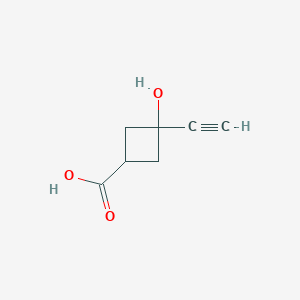
![2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2972831.png)